Cas no 2470441-28-0 (3-methylimidazo1,2-apyridin-6-amine dihydrochloride)

3-methylimidazo1,2-apyridin-6-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2470441-28-0
- Z4606336944
- 3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride
- EN300-27113359
- 3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride
- 3-methylimidazo1,2-apyridin-6-amine dihydrochloride
-
- MDL: MFCD32853293
- インチ: 1S/C8H9N3.2ClH/c1-6-4-10-8-3-2-7(9)5-11(6)8;;/h2-5H,9H2,1H3;2*1H
- InChIKey: OVCFURVOJZTYID-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N12C=C(C=CC1=NC=C2C)N
計算された属性
- せいみつぶんしりょう: 219.0330028g/mol
- どういたいしつりょう: 219.0330028g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 148
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.3Ų
3-methylimidazo1,2-apyridin-6-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27113359-5g |
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride |
2470441-28-0 | 95% | 5g |
$2732.0 | 2023-09-11 | |
Aaron | AR028VK5-100mg |
3-methylimidazo[1,2-a]pyridin-6-aminedihydrochloride |
2470441-28-0 | 95% | 100mg |
$474.00 | 2025-02-17 | |
1PlusChem | 1P028VBT-50mg |
3-methylimidazo[1,2-a]pyridin-6-aminedihydrochloride |
2470441-28-0 | 95% | 50mg |
$322.00 | 2024-05-21 | |
1PlusChem | 1P028VBT-100mg |
3-methylimidazo[1,2-a]pyridin-6-aminedihydrochloride |
2470441-28-0 | 95% | 100mg |
$465.00 | 2024-05-21 | |
Aaron | AR028VK5-10g |
3-methylimidazo[1,2-a]pyridin-6-aminedihydrochloride |
2470441-28-0 | 95% | 10g |
$5597.00 | 2025-02-17 | |
Enamine | EN300-27113359-1g |
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride |
2470441-28-0 | 95% | 1g |
$943.0 | 2023-09-11 | |
Enamine | EN300-27113359-10g |
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride |
2470441-28-0 | 95% | 10g |
$4052.0 | 2023-09-11 | |
Enamine | EN300-27113359-0.25g |
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride |
2470441-28-0 | 95.0% | 0.25g |
$466.0 | 2025-03-20 | |
Enamine | EN300-27113359-5.0g |
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride |
2470441-28-0 | 95.0% | 5.0g |
$2732.0 | 2025-03-20 | |
Enamine | EN300-27113359-1.0g |
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride |
2470441-28-0 | 95.0% | 1.0g |
$943.0 | 2025-03-20 |
3-methylimidazo1,2-apyridin-6-amine dihydrochloride 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
3-methylimidazo1,2-apyridin-6-amine dihydrochlorideに関する追加情報
Comprehensive Overview of 3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS No. 2470441-28-0)
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS No. 2470441-28-0) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. Its unique structural features, including the imidazo[1,2-a]pyridine core, make it a valuable intermediate for drug discovery, particularly in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs). Researchers are increasingly exploring its potential in cancer therapy, neurodegenerative diseases, and anti-inflammatory applications, aligning with current trends in precision medicine.
The compound’s dihydrochloride salt form enhances solubility, a critical factor for bioavailability in in vitro and in vivo studies. Recent publications highlight its role in optimizing small-molecule libraries for high-throughput screening (HTS), addressing the growing demand for novel drug scaffolds. With the rise of AI-driven drug design, 3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is frequently cited in cheminformatics databases, underscoring its relevance in computational chemistry and fragment-based drug discovery.
Analytical characterization of CAS No. 2470441-28-0 typically involves HPLC, NMR spectroscopy, and mass spectrometry to ensure purity, a key concern for researchers. The compound’s stability under various pH conditions is also a topic of interest, particularly for formulation development. Industry forums frequently discuss its synthetic routes, with Pd-catalyzed cross-coupling and microwave-assisted synthesis being popular methodologies.
From a commercial perspective, 3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is listed by several fine chemical suppliers, catering to the expanding contract research organization (CRO) market. Its pricing and scalability are often compared to analogs like imidazo[1,2-b]pyridazine derivatives, reflecting the competitive landscape of heterocyclic building blocks. Environmental and regulatory compliance, such as REACH and GMP standards, further influence its adoption in industrial applications.
Emerging studies link this compound to epigenetic modulation, particularly in histone deacetylase (HDAC) research, a hot topic in oncology and immunotherapy. User queries often focus on its structure-activity relationships (SAR) and potential synergies with checkpoint inhibitors. These discussions are amplified by the compound’s mention in patent filings, such as those related to JAK-STAT signaling pathways.
In summary, 3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS No. 2470441-28-0) represents a versatile tool for modern drug development. Its intersection with cutting-edge therapeutic areas and synthetic innovations ensures sustained interest across academia and industry, making it a staple in medicinal chemistry pipelines worldwide.
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